3-Sulfo-taurocholicAcidDisodiumSalt

Description

Systematic IUPAC Nomenclature and Molecular Formula

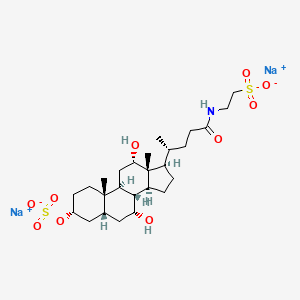

The systematic identification of 3-Sulfo-taurocholic Acid Disodium Salt begins with its precise molecular formula and nomenclature. The compound is registered under Chemical Abstracts Service number 71781-33-4, providing a unique identifier for database searches and regulatory documentation. The molecular formula C26H43NNa2O10S2 reflects the complex structure containing twenty-six carbon atoms, forty-three hydrogen atoms, one nitrogen atom, two sodium cations, ten oxygen atoms, and two sulfur atoms. This formula indicates a molecular weight of 639.73 grams per mole, distinguishing it from the parent taurocholic acid 3-sulfate which has a molecular weight of 595.8 grams per mole without the sodium counterions. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the complex steroid naming conventions, incorporating the specific stereochemical configurations present in the cholane backbone. Alternative nomenclature includes 3-Sulfocholyl Taurine disodium salt and Taurocholic Acid 3-sulfate disodium salt, reflecting the dual nature of the sulfonate modification and taurine conjugation. The compound is also referenced by the abbreviated designation TCA3S disodium salt in certain research contexts, though full nomenclature is preferred for precision.

The structural complexity necessitates detailed stereochemical notation to accurately describe the three-dimensional arrangement of functional groups. The SMILES notation O[C@H]1[C@@]2([H])[C@@]3([H])C@@(C@HO)C.[Na+].[Na+] provides a linear representation of the complete molecular structure including stereochemical information. This notation captures the essential structural features including the steroid backbone, hydroxyl groups at positions 7 and 12, the taurine conjugation, and the sulfonate modification at position 3. The presence of two sodium cations balances the negative charges from the sulfonate groups, ensuring overall electrical neutrality of the salt form.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 3-Sulfo-taurocholic Acid Disodium Salt reveals important insights into its solid-state structure and molecular packing arrangements. The compound exhibits specific storage requirements that reflect its crystalline stability, with optimal preservation achieved at minus twenty degrees Celsius for powder forms, indicating temperature-sensitive polymorphic behavior. Extended storage stability of up to three years under these conditions suggests robust crystalline structure with minimal degradation pathways. When dissolved in appropriate solvents, the compound maintains stability for shorter periods, with minus eighty degrees Celsius storage recommended for one year and minus twenty degrees Celsius suitable for one month duration. These storage characteristics provide insight into the intermolecular interactions and crystal lattice energy that govern the solid-state stability of the compound.

The conformational analysis of 3-Sulfo-taurocholic Acid Disodium Salt builds upon the known structural characteristics of bile acids and their derivatives. The steroid backbone maintains the characteristic rigid tetracyclic structure common to cholane derivatives, with specific conformational preferences dictated by the alpha and beta orientations of substituent groups. The taurine side chain adopts extended conformations that minimize steric interactions with the steroid nucleus while maximizing solvation in aqueous environments. The sulfonate group at position 3 introduces additional conformational constraints due to its bulky nature and charged character, potentially influencing the overall molecular shape and intermolecular associations. Three-dimensional conformational studies utilizing computational modeling approaches have been documented for related bile acid sulfates, providing templates for understanding the spatial arrangement of functional groups in this compound. The conformational flexibility of the taurine chain contrasts with the rigid steroid framework, creating a molecule with both structured and dynamic regions that contribute to its biological activity.

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 3-Sulfo-taurocholic Acid Disodium Salt through detailed analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance spectra recorded at 200 MHz and 800 MHz in deuterium oxide solvent reveal characteristic resonance patterns consistent with the bile acid structure. The spectral data demonstrates distinct chemical shift patterns for the steroid backbone protons, with specific signals attributable to the hydroxyl-bearing carbons at positions 7 and 12. The taurine side chain protons exhibit characteristic multipicity patterns reflecting the amino acid conjugation, while the sulfonate modification introduces additional complexity to the spectral interpretation. High-resolution spectra at 800 MHz provide enhanced resolution enabling detailed analysis of coupling patterns and stereochemical assignments. The deuterium oxide solvent system is particularly appropriate for this compound due to its high water solubility and the need to suppress water resonances that might obscure important structural signals.

Mass spectrometry analysis contributes essential molecular weight confirmation and fragmentation pattern information for structural characterization. The molecular ion peak at mass-to-charge ratio corresponding to 639.73 provides direct confirmation of the molecular formula, while fragmentation patterns reveal characteristic losses associated with the taurine side chain and sulfonate groups. Electrospray ionization techniques are particularly suitable for this compound due to its ionic nature and high polarity. The presence of sodium counterions influences the ionization behavior, with both positive and negative ion modes providing complementary structural information. Characteristic fragment ions include losses corresponding to the sulfonate groups and systematic fragmentations of the steroid backbone that confirm the positioning of functional groups.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The sulfonate groups exhibit strong absorption bands in the sulfur-oxygen stretching region, while the hydroxyl groups at positions 7 and 12 contribute to broad absorption features in the oxygen-hydrogen stretching region. The amide linkage connecting the steroid nucleus to the taurine side chain displays characteristic carbonyl stretching frequencies that confirm the conjugation chemistry. The complex fingerprint region of the infrared spectrum provides additional structural verification through comparison with reference spectra of related bile acid derivatives.

Comparative Structural Analysis with Native Bile Acid Conjugates

Comparative structural analysis of 3-Sulfo-taurocholic Acid Disodium Salt with native bile acid conjugates reveals important differences that account for its unique biological properties. The parent compound, taurocholic acid, lacks the sulfonate modification at position 3, resulting in a molecular weight of approximately 515 grams per mole compared to 639.73 grams per mole for the sulfated derivative. This represents a significant mass increase of approximately 24% due to the addition of the sulfonate group and sodium counterions. The introduction of the sulfonate functionality dramatically alters the charge distribution and hydrophilicity of the molecule, enhancing its water solubility compared to the parent bile acid conjugate.

Structural comparison with other sulfated bile acid derivatives provides insight into the specificity of the 3-position sulfation. Alternative sulfation patterns, such as those observed in sulfolithocholic acid where sulfation occurs at the same 3-position but on a different bile acid backbone, demonstrate the importance of both the sulfation site and the underlying steroid structure. The presence of additional hydroxyl groups at positions 7 and 12 in taurocholic acid compared to lithocholic acid creates a more hydrophilic molecular environment even before sulfation. The combination of multiple hydroxyl groups with sulfonate modification results in a highly polar molecule with enhanced aqueous solubility characteristics.

The taurine conjugation pattern remains consistent between 3-Sulfo-taurocholic Acid Disodium Salt and its parent compound, maintaining the characteristic amino acid linkage at the carboxylic acid position of the steroid side chain. This conjugation pattern differs from glycine-conjugated bile acids, such as 3-Sulfo-glycocholic Acid Disodium Salt, which exhibits similar sulfation chemistry but utilizes glycine rather than taurine for the amino acid conjugation. The molecular weight difference between taurine and glycine conjugates reflects the additional sulfur and methylene groups present in taurine, contributing to enhanced metal-binding capacity and altered membrane interaction properties.

| Compound | Molecular Weight (g/mol) | Sulfation Sites | Amino Acid Conjugate | Sodium Content |

|---|---|---|---|---|

| 3-Sulfo-taurocholic Acid Disodium Salt | 639.73 | Position 3 | Taurine | 2 equivalents |

| Taurocholic Acid | 515.7 | None | Taurine | 1 equivalent |

| 3-Sulfo-glycocholic Acid Disodium Salt | 589.7 | Position 3 | Glycine | 2 equivalents |

| Sulfolithocholic Acid | 456.6 | Position 3 | None | None |

The comparative analysis reveals that sulfation at position 3 represents a conserved modification pattern across different bile acid scaffolds, suggesting important biological significance for this specific chemical transformation. The enhanced negative charge density introduced by sulfation creates molecules with altered membrane interaction properties and modified receptor binding characteristics compared to their non-sulfated counterparts. These structural modifications correlate with observed differences in biological activity, including altered hepatic uptake mechanisms and modified excretion pathways that distinguish sulfated bile acid conjugates from their parent compounds.

Properties

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGOMAYFRJNTP-NEMAEHQESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNa2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfo-taurocholic Acid Disodium Salt involves the sulfonation of taurocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfo group into the taurocholic acid molecule .

Industrial Production Methods

In industrial settings, the production of 3-Sulfo-taurocholic Acid Disodium Salt can be achieved through a similar sulfonation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Sulfo-taurocholic Acid Disodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfo group to a sulfide group.

Substitution: The sulfo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 3-Sulfo-taurocholic Acid Disodium Salt .

Scientific Research Applications

Biochemical Research

Bile Acid Metabolism Studies

3-Sulfo-taurocholic acid disodium salt plays a crucial role in studies investigating bile acid metabolism. Its structural characteristics allow researchers to explore the biochemical pathways involved in bile acid synthesis and regulation. The compound's enhanced solubility due to the sulfonate group facilitates its use in various experimental setups, including in vitro assays and animal models.

Gut Health Investigations

Research has shown that this bile acid derivative can influence gut health by modulating the gut microbiota and enhancing intestinal barrier function. Studies have indicated that it may help alleviate conditions such as cholestasis by reducing bile acid accumulation and promoting bile flow, thus supporting gastrointestinal health .

Pharmaceutical Development

Therapeutic Potential

The compound is being explored for its therapeutic potential in liver diseases, particularly in conditions involving cholestatic liver injury. Elevated plasma levels of 3-sulfo-taurocholic acid disodium salt have been observed in models of liver injury, suggesting its role as a biomarker for liver dysfunction . Its ability to enhance solubility may also improve the bioavailability of certain drugs when used as an excipient or co-formulant.

Drug Formulation

Given its hydrophilic properties, 3-sulfo-taurocholic acid disodium salt can be utilized in drug formulations aimed at improving the solubility and stability of poorly soluble compounds. This application is particularly relevant for oral drug delivery systems where solubility is a critical factor for absorption and efficacy.

Case Studies

Several case studies have highlighted the applications of 3-sulfo-taurocholic acid disodium salt in clinical settings:

- Cholestatic Liver Injury : A study demonstrated that treatment with this compound reduced liver damage in animal models subjected to bile duct ligation, indicating its protective effects against cholestatic injury .

- Gut Microbiota Alteration : Observations from clinical trials suggest that supplementation with bile acids like 3-sulfo-taurocholic acid can lead to beneficial changes in gut microbiota composition, potentially improving metabolic health outcomes.

Mechanism of Action

The mechanism of action of 3-Sulfo-taurocholic Acid Disodium Salt involves its interaction with bile acid receptors and transporters in the liver and intestine. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol metabolism and has anti-inflammatory properties .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and physicochemical differences between TCA3S and related sulfated bile acid salts:

Note: The molecular weight for 3-Sulfo-taurochenodeoxycholic Acid Disodium Salt was recalculated based on its formula due to a typographical error in the source .

Stability and Formulation Considerations

| Parameter | TCA3S | Lithocholic Acid 3-Sulfate | 3-Sulfo-glycoursodeoxycholic Acid |

|---|---|---|---|

| Storage Temperature | -20°C (powder) | -20°C | -20°C |

| Solvent Compatibility | DMSO, water, ethanol | Limited to DMSO | PEG400, CMC Na suspensions |

| Purity | >95% (HPLC) | >98% (HPLC) | >95% (HPLC) |

- In vivo formulations for TCA3S include DMSO:Tween 80 (10:90) or DMSO:corn oil (20:80) for intravenous delivery .

- Glycine-conjugated analogs often require PEG400 or carboxymethyl cellulose suspensions for oral administration .

Biological Activity

3-Sulfo-taurocholic Acid Disodium Salt, a bile acid derivative, has garnered significant attention in biochemical research due to its diverse biological activities. This article provides an in-depth analysis of its mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₂₃H₃₃NNa₂O₈S

- Molar Mass : Approximately 639.73 g/mol

- Structure : The compound features a sulfonate group that enhances its solubility and biological activity, making it crucial in various biochemical applications.

Target Proteins

The primary target of 3-Sulfo-taurocholic Acid Disodium Salt is Sortilin 1 (Sort1) , a protein implicated in lipid metabolism regulation. This interaction influences several biochemical pathways:

- Lipid Metabolism : It plays a pivotal role in the enterohepatic circulation of bile acids, essential for dietary fat digestion and absorption.

- Bile Acid Synthesis : As a metabolite of taurocholic acid, it is involved in synthesizing bile acids, which are critical for fat emulsification.

Pharmacokinetics

Research indicates that plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt are significantly elevated in response to physiological changes such as bile duct ligation (BDL) in animal models. Notably:

- In wild-type and Sort1 knockout mice, plasma levels increased at 6 hours post-BDL and further peaked at 24 hours in Sort1 knockout mice.

- This elevation suggests a compensatory mechanism in response to altered bile flow.

Biological Activities

3-Sulfo-taurocholic Acid Disodium Salt exhibits several notable biological activities:

- Choleretic Effect : It stimulates bile production, enhancing digestive processes.

- Impact on ATPase Activity : Studies have demonstrated that it modulates ATPase activity differently across various tissues. For example:

Case Studies and Research Findings

Several studies have explored the implications of 3-Sulfo-taurocholic Acid Disodium Salt in health and disease contexts:

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3-Sulfo-taurocholic Acid Disodium Salt in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold is standard) and compare retention times against certified reference materials. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by matching peaks to known sulfonic acid and disodium salt moieties . Mass spectrometry (MS) further validates molecular weight (e.g., ~573.65 g/mol for related sulfonated bile salts) and fragmentation patterns .

Q. What are the critical considerations for preparing stable aqueous solutions of sulfated bile salts like 3-Sulfo-taurocholic Acid Disodium Salt?

- Methodological Answer : Dissolve the compound in deionized water (pH 7.0–8.0) to prevent sulfonic acid group hydrolysis. Avoid prolonged exposure to light or high temperatures (>25°C), as sulfated steroids are prone to degradation. Use sodium phosphate buffer (e.g., 12 g/100 mL dibasic sodium phosphate TS) for pH stabilization . Centrifuge solutions at 10,000 × g to remove insoluble aggregates before use .

Q. How should researchers address discrepancies in reported biological activity of sulfated bile salts across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability assays vs. in vivo models) to isolate confounding variables. For example, conflicting cytotoxicity results may arise from differences in cell membrane permeability to sulfated vs. non-sulfated derivatives. Use orthogonal assays (e.g., fluorometric vs. colorimetric detection) to cross-validate findings . Meta-analyses of raw data from public repositories (e.g., ChEMBL) can resolve contradictions .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of 3-Sulfo-taurocholic Acid Disodium Salt with minimal byproducts?

- Methodological Answer : Employ regioselective sulfonation at the 3α-hydroxyl group using sulfur trioxide–pyridine complexes in anhydrous dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.3 in chloroform:methanol 7:3). Purify via ion-exchange chromatography (sulfonic acid resin) to isolate the disodium salt, followed by lyophilization . Purity is confirmed by <2% residual pyridine (GC-MS) .

Q. How can researchers design studies to investigate the metabolic stability of 3-Sulfo-taurocholic Acid Disodium Salt in hepatic models?

- Methodological Answer : Use primary hepatocyte cultures or liver microsomes to assess sulfatase-mediated desulfation. Pre-incubate with sulfatase inhibitors (e.g., sodium tungstate TS) to differentiate enzymatic vs. non-enzymatic degradation . Quantify intact compound and metabolites via LC-MS/MS with deuterated internal standards (e.g., d4-taurocholic acid). Calculate half-life (t½) under physiological pH (7.4) and temperature (37°C) .

Q. What analytical approaches detect trace impurities in 3-Sulfo-taurocholic Acid Disodium Salt batches for pharmacological studies?

- Methodological Answer : Apply ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) to quantify non-UV-active impurities (e.g., residual sodium sulfite). For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. ICP-MS identifies heavy metal contaminants (e.g., <1 ppm lead per USP guidelines) .

Q. How should researchers reconcile conflicting data on the role of sulfated bile salts in modulating nuclear receptors (e.g., FXR, TGR5)?

- Methodological Answer : Perform competitive binding assays using radiolabeled ligands (³H-CDCA for FXR) to measure IC50 values. Account for species-specific receptor affinity; human FXR may exhibit lower sulfated bile salt binding vs. murine isoforms. Use CRISPR-edited cell lines to knockout candidate receptors and confirm pathway specificity .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for dose-response studies involving sulfated bile salts with non-linear kinetics?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For heteroscedastic data, employ Welch’s correction. Bootstrap resampling (n=10,000 iterations) quantifies uncertainty in EC50 estimates .

Q. How can researchers validate the specificity of antibodies targeting sulfated bile salt epitopes in immunohistochemistry?

- Methodological Answer : Pre-absorb antibodies with excess 3-Sulfo-taurocholic Acid Disodium Salt (24 h, 4°C) and compare staining intensity to untreated controls. Use tissue sections from bile salt sulfotransferase (SULT2A1) knockout models as negative controls. Confirm cross-reactivity via Western blot with recombinant sulfated/non-sulfated isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.